

# Selecting appropriate container materials for storing high-purity nitric acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nitric Acid

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## Technical Support Center: High-Purity Nitric Acid Storage

This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate container materials for storing high-purity **nitric acid**.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary concerns when selecting a container for high-purity **nitric acid**?

**A1:** The main concerns are material compatibility, prevention of contamination, and safety. The container must resist the corrosive and oxidizing nature of **nitric acid** to prevent container failure and leakage.<sup>[1]</sup> For high-purity applications, it is crucial to prevent the leaching of impurities from the container material into the acid, which could compromise experimental results.<sup>[2]</sup>

**Q2:** Which plastic materials are suitable for storing high-purity **nitric acid**?

**A2:** Fluoropolymers such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene propylene (FEP) are highly recommended for their excellent chemical resistance to a wide range of **nitric acid** concentrations and temperatures.<sup>[3]</sup> High-density polyethylene (HDPE) is also a suitable option, particularly for concentrations up to 70%.<sup>[3]</sup>

Q3: Can I use glass containers for **nitric acid** storage?

A3: Yes, borosilicate glass is a suitable material for the storage of **nitric acid**, especially in laboratory settings for smaller volumes.<sup>[3]</sup> It offers excellent chemical resistance. However, for trace metal analysis applications, it's important to be aware of potential leaching of elements like boron and sodium from the glass.

Q4: Are metal containers ever a suitable choice for **nitric acid**?

A4: Generally, metals are not recommended for storing **nitric acid** due to its corrosive nature.<sup>[3]</sup> However, specific grades of stainless steel, such as 304L and 316L, can be used under certain conditions after undergoing a passivation process to enhance their corrosion resistance.<sup>[4]</sup>

Q5: What is passivation and why is it important for stainless steel containers?

A5: Passivation is a chemical treatment that removes free iron from the surface of stainless steel and promotes the formation of a protective chromium oxide layer.<sup>[5]</sup> This layer acts as a barrier against corrosion. For **nitric acid** storage, passivation is crucial to ensure the integrity and longevity of the stainless steel container and to minimize iron contamination of the acid.<sup>[4]</sup>

## Troubleshooting Guide

Problem: The **nitric acid** in my container has turned yellow.

Cause: A yellow discoloration in **nitric acid** is typically due to the decomposition of **nitric acid** into nitrogen dioxide ( $\text{NO}_2$ ), water, and oxygen, often accelerated by exposure to light or heat.<sup>[6][7]</sup>

Solution:

- Prevention: Store **nitric acid** in a cool, dark place, and use opaque or amber-colored containers to minimize light exposure.<sup>[6]</sup>
- Remediation: For some applications where the presence of dissolved  $\text{NO}_2$  is not critical, the acid may still be usable. However, for high-purity applications, the discoloration indicates a change in the acid's composition. If the purity is critical, it is best to use fresh, un-discolored

acid. Bubbling dry air or an inert gas through the acid can help to remove the dissolved  $\text{NO}_2$  and reduce the yellow color, but this may not be suitable for all purity requirements.[\[8\]](#)

Problem: My plastic container holding **nitric acid** appears brittle, is showing discoloration, or is bulging.

Cause:

- **Brittleness and Discoloration:** Prolonged exposure to **nitric acid**, especially at elevated temperatures or high concentrations, can cause degradation of some plastic materials like HDPE, leading to brittleness and discoloration.[\[9\]](#) The expiration date on commercially available **nitric acid** in HDPE bottles often considers the degradation of the container.[\[10\]](#)
- **Bulging:** A bulging container indicates a buildup of pressure inside. This can be caused by the decomposition of **nitric acid**, which produces gaseous byproducts (nitrogen oxides and oxygen).[\[11\]](#) This process can be accelerated by contamination or exposure to heat.

Solution:

- **Immediate Action:** If a container is bulging, carefully vent it in a fume hood by slowly loosening the cap. Wear appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
- **Prevention:**
  - Do not store **nitric acid** for extended periods, especially beyond the manufacturer's expiration date.
  - Store containers in a cool, well-ventilated area away from heat sources.
  - Ensure the **nitric acid** is not contaminated with any organic materials or other incompatible chemicals, as this can accelerate decomposition.[\[11\]](#)
- **Container Inspection:** Regularly inspect plastic containers for any signs of degradation. If a container appears compromised, safely transfer the acid to a new, appropriate container.

## Data Presentation

Table 1: Chemical Resistance of Common Plastics to **Nitric Acid**

Material	Concentration (%)	Temperature (°C)	Resistance Rating
HDPE	< 50	20	Excellent
70	20	Good (some effect after 7 days)	Excellent
> 70	20	Not Recommended	
FEP/PFA	up to 100	up to 200	Excellent
PVDF	up to 90	up to 100	Excellent

Note: Resistance ratings are general guidelines. It is crucial to consult specific chemical compatibility charts from the container manufacturer.

Table 2: Corrosion Rate of Stainless Steels in **Nitric Acid**

Material	Concentration (wt%)	Temperature (°C)	Corrosion Rate (mm/year)
304L Stainless Steel	10	25	< 0.1
40	25	< 0.1	< 0.1
65	25	< 0.1	
65	Boiling	0.1 - 1.0	
95	25	< 0.1	
316L Stainless Steel	10	25	< 0.1
40	25	< 0.1	< 0.1
65	25	< 0.1	
65	Boiling	0.1 - 1.0	
95	25	0.1 - 1.0	

Data compiled from various sources.<sup>[4][12]</sup> Corrosion rates can be influenced by the presence of impurities in the acid.

## Experimental Protocols

### Protocol 1: Material Compatibility Testing via Immersion (Based on ASTM G31)

This protocol outlines a procedure for determining the corrosion resistance of a material to high-purity **nitric acid**.

1. Specimen Preparation: 1.1. Obtain representative samples of the container material (e.g., coupons of metal or sections of plastic). 1.2. Machine the specimens to a standard size and shape. 1.3. Measure the dimensions of each specimen to calculate the surface area. 1.4. Clean the specimens to remove any surface contaminants. For metals, this may involve degreasing with a solvent and pickling. For plastics, use a suitable cleaning agent that does not affect the material. 1.5. Dry the specimens thoroughly and weigh them to the nearest 0.1 mg.
2. Test Procedure: 2.1. Place a sufficient volume of the high-purity **nitric acid** of the desired concentration into a test container (typically a borosilicate glass flask). 2.2. Suspend the test specimens in the acid using a non-reactive holder (e.g., a glass hook or PTFE thread) ensuring they are fully immersed and not in contact with each other or the container walls.<sup>[10]</sup> 2.3. Place the test container in a temperature-controlled environment (e.g., a water bath or oven) set to the desired test temperature. 2.4. If required, connect a condenser to the flask to prevent changes in acid concentration due to evaporation, especially at elevated temperatures.<sup>[13]</sup> 2.5. Leave the specimens immersed for a predetermined duration (e.g., 24, 48, or 100 hours).
3. Post-Test Evaluation: 3.1. At the end of the immersion period, carefully remove the specimens from the acid. 3.2. Clean the specimens to remove any corrosion products according to ASTM G1 procedures. This may involve chemical cleaning or gentle mechanical scrubbing.<sup>[14]</sup> 3.3. Dry the specimens thoroughly and re-weigh them to the nearest 0.1 mg. 3.4. Calculate the mass loss and determine the corrosion rate in millimeters per year (mm/y) or mils per year (mpy). 3.5. Visually inspect the specimens for any signs of localized corrosion, such as pitting or cracking, as described in ASTM G46.<sup>[15]</sup>

## Protocol 2: Passivation of 304L/316L Stainless Steel (Based on ASTM A967)

This protocol describes a common method for passivating stainless steel to improve its resistance to **nitric acid**.

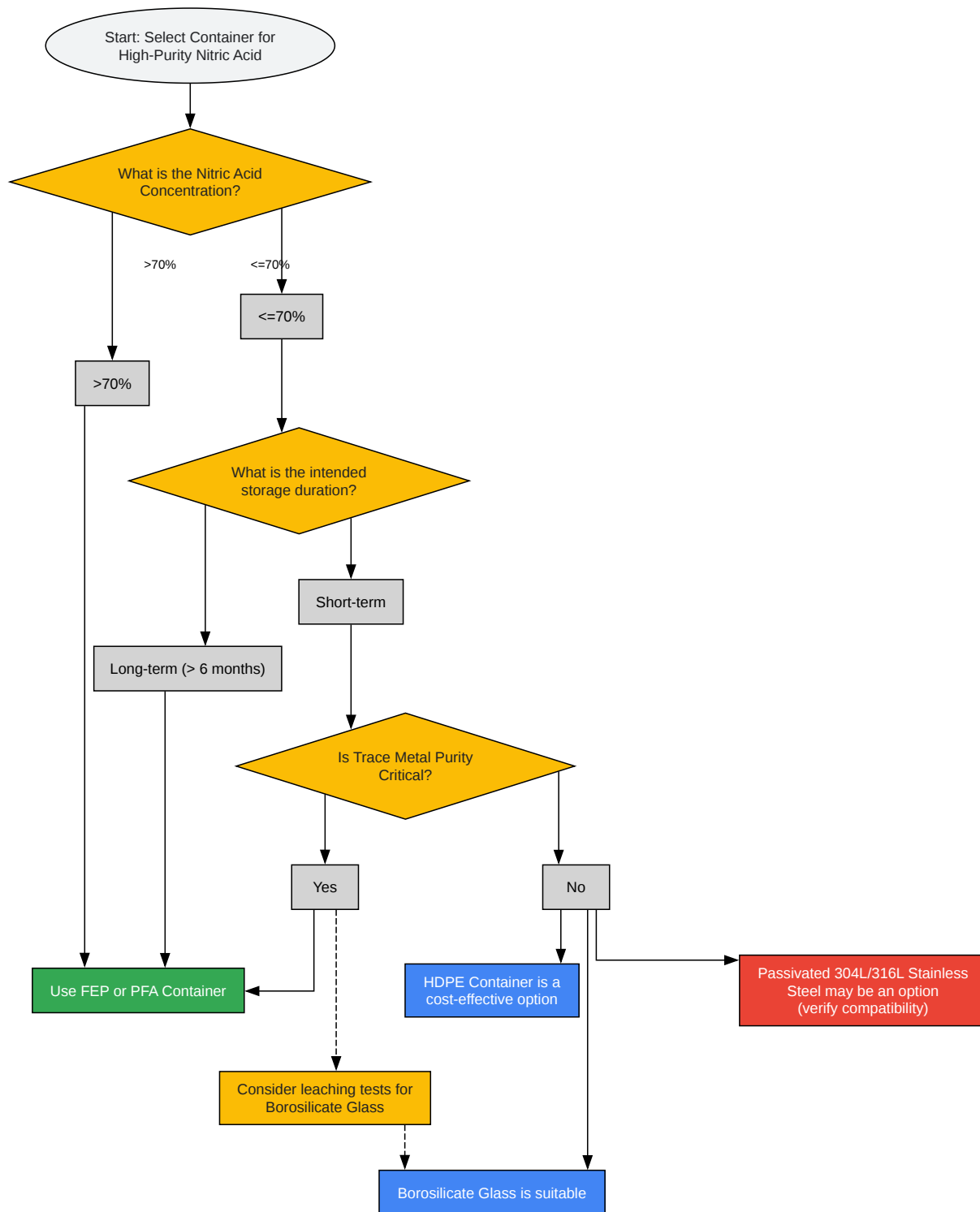
1. Pre-Cleaning: 1.1. Thoroughly clean the stainless steel surface to remove any grease, oils, or other contaminants. An alkaline or detergent-based cleaner is typically used. 1.2. Rinse the surface with deionized water.

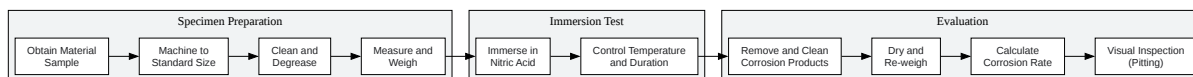
2. Passivation Treatment: 2.1. Immerse the cleaned stainless steel part in a 20-50% (by volume) **nitric acid** solution. 2.2. Maintain the solution temperature between 20-60°C. 2.3. The immersion time should be a minimum of 30 minutes. 2.4. For certain grades or to enhance passivation, sodium dichromate may be added to the **nitric acid** solution.

3. Post-Treatment: 3.1. After the specified time, remove the part from the passivation bath. 3.2. Thoroughly rinse the part with deionized water to remove all traces of the acid. A neutralization step with a dilute sodium hydroxide solution may be included before the final rinse. 3.3. Dry the passivated part completely.

4. Verification (Optional but Recommended): 4.1. The effectiveness of the passivation can be verified using tests outlined in ASTM A967, such as the water immersion test or copper sulfate test, to detect the presence of free iron.<sup>[16][17]</sup>

## Mandatory Visualization





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- To cite this document: BenchChem. [Selecting appropriate container materials for storing high-purity nitric acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8270140#selecting-appropriate-container-materials-for-storing-high-purity-nitric-acid]

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)